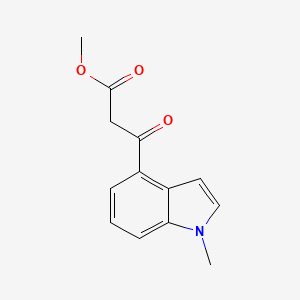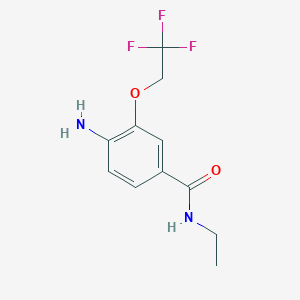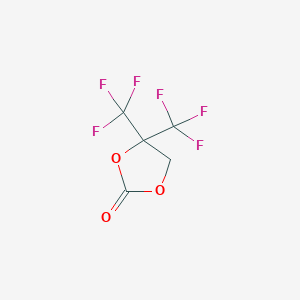
3,5-Difluoro-N-(3-fluorobenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-N-(3-fluorobenzyl)aniline is an organic compound characterized by the presence of three fluorine atoms attached to a benzyl aniline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-N-(3-fluorobenzyl)aniline typically involves the reaction of 3,5-difluoroaniline with 3-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 3,5-difluoroaniline attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3,5-Difluoro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
科学研究应用
3,5-Difluoro-N-(3-fluorobenzyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
作用机制
The mechanism of action of 3,5-Difluoro-N-(3-fluorobenzyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its biological effects.
相似化合物的比较
3,5-Difluoroaniline: Lacks the benzyl group, making it less complex.
3-Fluorobenzylamine: Contains only one fluorine atom, resulting in different chemical properties.
N-(3-Fluorobenzyl)aniline: Similar structure but without the additional fluorine atoms on the aniline ring.
Uniqueness: 3,5-Difluoro-N-(3-fluorobenzyl)aniline is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these fluorine atoms with the benzyl aniline structure provides distinct properties that are not observed in simpler analogs.
属性
分子式 |
C13H10F3N |
|---|---|
分子量 |
237.22 g/mol |
IUPAC 名称 |
3,5-difluoro-N-[(3-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10F3N/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7,17H,8H2 |
InChI 键 |
ZIIHKELJSWGJSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)CNC2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)




![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)




